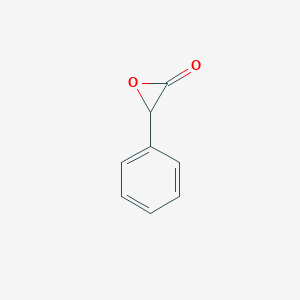

3-Phenyloxiran-2-one

Description

Significance of Oxirane Ring Systems in Chemical Synthesis

Oxirane ring systems, commonly known as epoxides, are three-membered heterocyclic ethers that are highly valuable intermediates in organic synthesis. Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. nih.gov This reactivity provides a powerful tool for the introduction of two adjacent functional groups with defined stereochemistry.

The polarization of the carbon-oxygen bonds further enhances the reactivity of epoxides, rendering the carbon atoms electrophilic. nih.gov Consequently, they readily react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-functionalized alcohols. This versatility has established epoxides as crucial building blocks in the synthesis of complex natural products, pharmaceuticals, and polymers. nih.govfluorochem.co.uk For instance, the ring-opening of epoxides is a key step in the industrial production of polyurethanes and various fine chemicals. nih.gov

Historical Context of 3-Phenyloxiran-2-one Research

While specific historical documentation detailing the first synthesis of this compound is not extensively available, its origins can be contextualized within the broader development of synthetic methodologies for related oxirane structures. The Darzens condensation, first reported by Auguste George Darzens in 1904, represents a classic method for the synthesis of α,β-epoxy esters (glycidic esters), which are structurally related to this compound. rsc.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. rsc.org

The study of naturally occurring compounds containing the 3-phenyloxirane moiety has also contributed to the interest in this structural motif. For example, kavalactones, such as 4-methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one, have been isolated from plant species like Piper fuligineum. unesp.brresearchgate.net The investigation of the biosynthesis and biological activities of these natural products has likely spurred synthetic efforts towards related structures, including the parent this compound.

Structural Attributes and Reactivity Profile of this compound

The structure of this compound incorporates a phenyl group attached to a bicyclic system where an oxirane ring is fused to a γ-lactone ring. This unique combination of functional groups dictates its structural and chemical properties.

Structural Attributes:

The core of this compound is the oxiran-2-one system. The fusion of the highly strained three-membered oxirane ring with a five-membered lactone ring results in a molecule with significant ring strain, a key determinant of its reactivity. The phenyl substituent at the 3-position influences the electronic properties and steric environment of the molecule. While detailed experimental crystallographic or spectroscopic data for this compound is not readily found in the public domain, computational studies on analogous structures, such as (3-phenyloxirane-2,2-diyl)bis(phenylmethanone), have been used to determine absolute configurations and predict stable conformations. sigmaaldrich.com

Reactivity Profile:

The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring and the carbonyl group of the lactone.

Ring-Opening Reactions: Similar to other epoxides, this compound is expected to undergo nucleophilic ring-opening reactions. nih.gov The attack of a nucleophile can theoretically occur at either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack would be influenced by both steric hindrance from the phenyl group and the electronic effects of the adjacent lactone. Acid-catalyzed ring-opening is also a plausible reaction pathway. nih.gov

Reactions at the Carbonyl Group: The lactone functionality contains a carbonyl group that can be susceptible to nucleophilic attack. However, the reactivity of this carbonyl group may be modulated by the adjacent oxirane ring.

The combination of these reactive sites makes this compound a potentially versatile intermediate for the synthesis of more complex molecules. For instance, derivatives of 3-phenyloxirane have been utilized in the synthesis of aurones and other heterocyclic compounds. acs.org The reactivity of related phenyloxiranes has been explored in various contexts, including intramolecular tandem reactions and ring-opening with different reagents. nih.govacs.org

Below is a table summarizing the key structural and reactivity features of this compound based on the analysis of its functional groups and related compounds.

| Feature | Description |

| Functional Groups | Oxirane (epoxide), Lactone (cyclic ester), Phenyl group |

| Key Structural Feature | Fused bicyclic system with significant ring strain |

| Expected Reactivity | Susceptible to nucleophilic attack at the oxirane ring leading to ring-opening. The carbonyl group of the lactone is also a potential reaction site. |

| Potential Synthetic Utility | Intermediate for the synthesis of functionalized heterocyclic and acyclic compounds. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

195193-35-2 |

|---|---|

Molecular Formula |

C8H6O2 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

3-phenyloxiran-2-one |

InChI |

InChI=1S/C8H6O2/c9-8-7(10-8)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

LTJJEIFPSSOFTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyloxiran 2 One and Its Derivatives

Classical Synthetic Approaches

Classical methods provide foundational routes to the oxiranone core structure, typically involving condensation or oxidation reactions. These approaches are valued for their reliability and the use of readily available starting materials.

The Darzens condensation is a cornerstone reaction for the synthesis of α,β-epoxy esters, commonly known as glycidic esters, which are direct precursors to derivatives of 3-phenyloxiran-2-one. The reaction involves the base-mediated condensation of a carbonyl compound with an α-haloester.

In the context of synthesizing a 3-phenyl-substituted glycidic ester, the reaction proceeds between benzaldehyde (B42025) and an α-haloacetate, such as ethyl chloroacetate. A strong base, like sodium ethoxide or potassium tert-butoxide, is used to deprotonate the α-carbon of the haloester, generating a reactive enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. The resulting intermediate, a halohydrin alkoxide, subsequently undergoes an intramolecular S_N2 reaction, where the alkoxide displaces the adjacent halide to form the epoxide ring. The product of this specific reaction is ethyl 3-phenyl-2,3-epoxypropanoate. Variants of this reaction may involve different bases, solvents, or halo-compounds to optimize yield and reaction conditions.

| Reactant 1 | Reactant 2 | Base | Typical Solvent | Product (Glycidic Ester) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide (NaOEt) | Ethanol/Diethyl ether | Ethyl 3-phenyl-2,3-epoxypropanoate |

| Benzaldehyde | Ethyl bromoacetate | Potassium tert-butoxide (KOtBu) | tert-Butanol/THF | Ethyl 3-phenyl-2,3-epoxypropanoate |

An alternative and more direct strategy for forming the oxirane ring is the epoxidation of a carbon-carbon double bond in an appropriate olefinic precursor. For the direct synthesis of this compound, the logical precursor is phenylketene (C₆H₅CH=C=O). The epoxidation targets the C=C bond of the ketene (B1206846) structure to form the desired three-membered ring. However, due to the high reactivity of ketenes, more stable precursors like α,β-unsaturated acids or esters (e.g., cinnamic acid) are often epoxidized, followed by subsequent chemical transformations to yield the target lactone.

Peroxide-based reagents are the most common oxidants for converting alkenes to epoxides. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are particularly effective. The reaction proceeds through a concerted, non-polar mechanism known as the "Prilezhaev reaction" or "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond in a single step, producing the epoxide and a carboxylic acid byproduct.

Other peroxide systems, including hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), can also be employed, though they often require activation by a catalyst (e.g., a metal complex or a base) to achieve efficient epoxidation.

| Reagent | Abbreviation | Key Characteristics | Byproduct |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Highly effective for a wide range of olefins; proceeds via a concerted mechanism. Commercially available and easy to handle. | meta-Chlorobenzoic acid |

| Hydrogen peroxide | H₂O₂ | "Green" oxidant; often requires activation with a base (e.g., in the Weitz-Scheffer reaction) or a metal catalyst. | Water |

| tert-Butyl hydroperoxide | TBHP | Commonly used in metal-catalyzed epoxidations (e.g., Sharpless epoxidation). More stable than many peroxyacids. | tert-Butanol |

To improve the efficiency, safety, and environmental profile of epoxidation reactions, various catalytic strategies have been developed.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous solution of hydrogen peroxide and an organic solution of the olefinic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the active oxidant (e.g., the hydroperoxide anion, OOH⁻) from the aqueous phase into the organic phase, where it can react with the substrate. This method allows for the use of inexpensive and environmentally benign oxidants like H₂O₂ under mild conditions.

Photocatalysis: Photocatalytic epoxidation represents a green chemistry approach that utilizes light energy to drive the reaction. In a typical system, a photosensitizer (e.g., Rose Bengal or a transition-metal complex) absorbs light and transfers energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state. Singlet oxygen then acts as the epoxidizing agent, reacting directly with the olefinic double bond to form the epoxide. This method avoids the use of stoichiometric peroxide reagents and often proceeds under ambient temperature and pressure.

| Strategy | Principle | Typical Oxidant | Key Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | A catalyst shuttles the oxidant between immiscible aqueous and organic phases. | Hydrogen peroxide (H₂O₂) | Enables use of safe/cheap oxidants; mild reaction conditions; high efficiency. |

| Photocatalysis | A photosensitizer uses light energy to activate molecular oxygen to singlet oxygen. | Molecular oxygen (O₂) | Green/sustainable (uses air and light); avoids stoichiometric chemical oxidants. |

Epoxidation of Olefinic Precursors

Peroxide-Mediated Epoxidations

Asymmetric and Enantioselective Synthesis

The this compound structure contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one enantiomer selectively, which is crucial for applications where stereochemistry dictates biological activity or material properties.

Chiral catalyst-mediated epoxidation is a powerful strategy for achieving high enantioselectivity. The core principle involves using a small amount of a chiral catalyst to create a chiral environment around the reactants, directing the epoxidation to one face of the prochiral olefin.

While oxazaborolidines are most famously associated with the Corey-Bakshi-Shibata (CBS) reduction of ketones, their utility extends to other asymmetric transformations. In the context of epoxidation, a chiral oxazaborolidine can function as a chiral Lewis acid. It coordinates to an achiral oxidant, such as Oxone (potassium peroxymonosulfate) or a peroxide, to form a bulky, chiral oxidizing complex. This complex then delivers the oxygen atom to the olefinic precursor (e.g., a cinnamate (B1238496) derivative) in a highly stereocontrolled manner. The specific geometry of the catalyst-oxidant complex dictates which face of the double bond is attacked, leading to the preferential formation of one enantiomer of the epoxide product. The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, can often exceed 90% with optimized systems.

| Olefinic Precursor | Chiral Catalyst System | Oxidant | Product Stereochemistry | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Ethyl cinnamate | (S)-CBS Oxazaborolidine | Oxone (KHSO₅) | (2R,3S)-Ethyl 3-phenyl-2,3-epoxypropanoate | >95% |

| Cinnamic acid | Chiral Oxazaborolidine-Lewis Acid Complex | Modified Peroxide | (2R,3S)-3-Phenyl-2,3-epoxypropanoic acid | Up to 98% |

Stereocontrolled Reduction of Precursor Ketones

The synthesis of enantiomerically enriched this compound often proceeds via the stereocontrolled reduction of an α-keto ester precursor, typically ethyl benzoylformate. This transformation from a prochiral ketone to a chiral α-hydroxy ester is a critical step that dictates the stereochemistry of the final lactone product. Various catalytic systems, including both biocatalytic and chemocatalytic methods, have been developed to achieve high stereoselectivity.

Biocatalytic approaches frequently employ microorganisms like Saccharomyces cerevisiae (baker's yeast). The enzymes within the yeast, such as alcohol dehydrogenases (ADHs), can reduce the keto group with high enantioselectivity. For instance, the asymmetric reduction of ethyl benzoylformate to ethyl (R)-mandelate has been demonstrated using Saccharomyces cerevisiae immobilized in calcium alginate fibers, achieving high chemical yields (82-90%) and excellent enantiomeric excess (ee) of up to 96-99%. researchgate.net Another study found that Chlorella sorokiniana can reduce ethyl benzoylformate to the corresponding (R)-alcohol with an enantiomeric excess greater than 99%. researchgate.net

Chemo-catalytic methods often utilize chiral NADH model compounds in conjunction with a metal catalyst. The asymmetric reduction of ethyl benzoylformate catalyzed by magnesium perchlorate (B79767) with C₂-symmetric chiral 1,4-dihydropyridines (NADH models) has been explored. oup.com The stereoselectivity of these reactions is highly dependent on the structure of the chiral ligand. oup.comrsc.org For example, the use of certain L-proline amide derivatives of 1,4-dihydronicotinamide in a magnesium perchlorate-catalyzed reduction yielded (R)-mandelate with enantiomeric excesses reaching up to 83%. rsc.org Interestingly, studies have shown that the optical yield in some of these systems can increase as the reaction progresses, a phenomenon attributed to the influence of the oxidized form of the chiral reductant. acs.org The addition of certain bulky additives, such as [2.2.2]-cryptand, to these systems has also been shown to improve the enantiomeric excess significantly. kyoto-u.ac.jp More recently, methods using tosylhydrazine in the presence of a mild base like NaHCO₃ have been developed for the chemoselective reduction of α-keto esters to α-hydroxy esters in good to excellent yields. researchgate.net

| Catalyst/Reagent | Precursor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Immobilized Saccharomyces cerevisiae | Ethyl Benzoylformate | Ethyl (R)-Mandelate | 82 | 92 | researchgate.net |

| Purified enzyme from S. cerevisiae with NADH regeneration | Ethyl Benzoylformate | Ethyl (R)-Mandelate | 95 | >99 | researchgate.net |

| Chlorella sorokiniana | Ethyl Benzoylformate | Ethyl (R)-Mandelate | - | >99 | researchgate.net |

| Chiral NADH model (L-proline amide derivative) / Mg(ClO₄)₂ | Ethyl Benzoylformate | (R)-Mandelate | - | up to 83 | rsc.org |

| Chiral NADH model 1 / Mg(ClO₄)₂ / [2.2.2]-cryptand | Ethyl Benzoylformate | (R)-Mandelate | 41.4 | 90.9 | kyoto-u.ac.jp |

| (arene)RuCl(monosulfonamide) | β-aryl α-keto esters | γ-butyrolactones | - | High | nih.gov |

Enantiopure Precursor Transformations

An alternative and powerful strategy for synthesizing stereochemically defined this compound is to begin with a precursor that is already enantiopure. This approach leverages the existing chirality of a starting material to direct the formation of the desired stereoisomer, often through highly stereospecific reactions.

A common class of enantiopure precursors are chiral epoxides, such as (2S,3S)-3-phenyloxiran-2-ylmethanol. researchgate.net These molecules contain the core oxirane ring with the desired absolute stereochemistry. Subsequent chemical transformations can then be performed to convert the functional groups into the lactone. For example, the hydroxymethyl group can be oxidized to a carboxylic acid, which can then undergo intramolecular cyclization. Similarly, enantiopure (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides have been used as direct precursors for the synthesis of related natural products. sci-hub.ru These carboxamides, possessing the complete carbon skeleton and stereochemistry, are versatile intermediates. sci-hub.ru

The synthesis of these enantiopure precursors often relies on well-established asymmetric reactions. For example, the Sharpless asymmetric epoxidation of allylic alcohols like E-cinnamyl alcohol is a key method for producing chiral epoxy alcohols. These can then be converted into other derivatives, such as N-methylaziridines, which undergo stereospecific ring-opening and cyclization reactions to form other chiral molecules like oxazolidinones, demonstrating the transfer of stereochemical information from an enantiopure precursor. researchgate.netresearchgate.net The use of such precursors bypasses the need for a challenging stereoselective reduction step later in the synthesis.

Synthesis of Substituted this compound Analogues

Strategies for Varied Substituent Introduction

The synthesis of analogues of this compound bearing substituents on the phenyl ring or the oxirane ring is crucial for structure-activity relationship studies. The most direct strategy for introducing substituents onto the phenyl ring involves starting the synthetic sequence with appropriately substituted raw materials.

A common route to oxiranes is the epoxidation of chalcones (1,3-diaryl-2-propen-1-ones). Therefore, by condensing variously substituted benzaldehydes with an appropriate ketone (like 2-acetylbenzimidazole (B97921) or 2-acetylthiophene), a library of substituted chalcones can be generated. derpharmachemica.comresearchgate.net These chalcones can then be subjected to epoxidation conditions, such as the Weitz-Scheffer epoxidation using hydrogen peroxide under basic conditions, to yield the corresponding substituted (3-aryloxiran-2-yl)methanones. researchgate.net This method allows for wide variability in the substitution pattern on the phenyl ring, including electron-donating and electron-withdrawing groups at the ortho, meta, or para positions. researchgate.net

For substitution on the oxirane ring itself, different starting materials would be required. For instance, using a substituted α-keto ester in the reduction and cyclization sequence described in section 2.2.2 would lead to a substituted oxiranone.

Regioselective Functionalization of the Oxirane Skeleton

Functionalization of the pre-formed oxirane skeleton of this compound or its derivatives is typically achieved through regioselective ring-opening of the epoxide. The strained three-membered ring is susceptible to attack by various nucleophiles, and the regioselectivity of this attack (i.e., at C2 or C3) can be controlled by the choice of catalyst and reaction conditions.

For example, visible-light-mediated ring-opening of epoxides using photoacid generators (PAGs) allows for the regioselective addition of nucleophiles like water, alcohols, or azide. rsc.org In the case of styrene (B11656) oxide, a close analogue, attack occurs preferentially at the benzylic position. rsc.org Cobalt-catalyzed hydrogenation provides another route to functionalization, where an epoxide like 2-methyl-3-phenyloxirane (B80201) can first be isomerized to the corresponding ketone (1-phenylpropan-2-one) and then hydrogenated to an alcohol. nih.gov

Ring-opening can also be followed by subsequent cyclization to form new heterocyclic systems. The reaction of (E)-3-aryl-1-(3-phenyloxiran-2-yl)-prop-2-en-1-ones with tosyl hydrazine (B178648) leads to the formation of 5-hydroxy-5-phenyl-3-styryl-1-tosyl-2-pyrazolines via a ring-opening/cyclization cascade. mdpi.com Similarly, treatment of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones with hydrazine affords hydroxypyrazolines. researchgate.net These reactions highlight how the oxirane ring can serve as a latent reactive site, enabling the synthesis of more complex molecular architectures through regioselective bond-forming processes. The synthesis of N-benzyl-N-methyl-1-(3-phenyloxiran-2-yl)methanamine from (3-phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate (B104242) and an amine is another example of nucleophilic ring-opening at the less substituted carbon of the oxirane. semanticscholar.orgacs.org

Reactivity and Mechanistic Investigations of 3 Phenyloxiran 2 One

Ring-Opening Reactions of the Oxirane Moiety

The principal mode of reactivity for 3-phenyloxiran-2-one involves the cleavage of one of the C-O bonds of the epoxide ring. This process alleviates the inherent angular and torsional strain of the three-membered ring. These reactions are typically initiated by nucleophiles and can be performed under acidic, basic, or neutral conditions, with the specific conditions profoundly influencing the reaction mechanism and outcome.

Nucleophilic attack on the strained ring system is the cornerstone of this compound chemistry. The reaction pathway is dictated by several factors, including the pH of the medium (acidic vs. basic), the nature of the attacking nucleophile, and the electronic properties of the substituents on the phenyl ring.

Under acidic conditions, the reaction mechanism for the ring-opening of this compound exhibits significant unimolecular (SN1) character. The process is initiated by the protonation of an oxygen atom. While the carbonyl oxygen can be protonated, the protonation of the oxirane ether oxygen is the key step leading to C-O bond cleavage at the C3 position .

Protonation of the ether oxygen generates a good leaving group (a hydroxyl group) and weakens the C3-O bond. The adjacent phenyl group plays a crucial role in stabilizing the developing positive charge at the benzylic C3 position through resonance. This stabilization facilitates the heterolytic cleavage of the C3-O bond, forming a carbocation-like intermediate . This intermediate is then rapidly captured by a nucleophile.

The mechanism is often described as SN1-like or a borderline SN1/SN2 pathway rather than a pure SN1 reaction. While a discrete, fully-formed carbocation may not exist, the transition state possesses substantial carbocationic character. The nucleophile may still be involved in the rate-determining step, but the bond-breaking process is significantly advanced before bond-making begins. This hybrid nature is supported by the high regioselectivity observed, where nucleophilic attack occurs exclusively at the benzylic carbon (C3) that can best support a positive charge .

In the presence of a base or a strong nucleophile under neutral or basic conditions, the ring-opening proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . Unlike the acid-catalyzed pathway, there is no prior activation of the leaving group by protonation. Instead, the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.

The attack occurs in a concerted fashion, where the nucleophile forms a new bond as the C-O bond of the oxirane breaks. This process results in an inversion of configuration at the center of attack. For this compound, the nucleophile preferentially attacks the C3 carbon. This preference is governed by both steric and electronic factors. The C3 position is sterically more accessible than the C2 (carbonyl) carbon for most nucleophiles. The attack at C3 (alkyl-oxygen cleavage) leads to the formation of an α-substituted-β-hydroxy carboxylate, which is subsequently protonated upon workup to yield the final product .

The identity of the nucleophile is a determining factor in the structure of the resulting product. This compound reacts with a wide array of nucleophiles to produce a diverse range of α,β-disubstituted propanoic acid derivatives.

Alcohols: In the presence of an acid or base catalyst, alcohols (e.g., methanol) act as nucleophiles, attacking the C3 position to yield 2-alkoxy-3-hydroxy-3-phenylpropanoic acids or their corresponding esters after subsequent reactions [12, 15].

Amines: Primary and secondary amines are effective nucleophiles that readily open the oxirane ring, typically without the need for a catalyst. This reaction provides a direct route to β-hydroxy-α-amino acids, such as 2-amino-3-hydroxy-3-phenylpropanoic acid derivatives, which are valuable building blocks [1, 3, 16].

Thiolates: Soft nucleophiles like thiolates (e.g., from thiophenol) efficiently attack the C3 position to give 3-hydroxy-3-phenyl-2-(arylthio)propanoic acid derivatives .

Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of heterocyclic structures like 4-hydroxy-4-phenylpyrazolidin-3-one through an initial nucleophilic attack followed by intramolecular cyclization .

The table below summarizes the outcomes of reactions with various nucleophiles.

| Nucleophile | Product Type | Typical Reaction Conditions | Reference(s) |

|---|---|---|---|

| Alcohols (e.g., Methanol) | 2-Alkoxy-3-hydroxy-3-phenylpropanoic acid derivatives | Acidic (e.g., H₂SO₄) or Basic (e.g., NaOCH₃) | , |

| Amines (e.g., Aniline, Benzylamine) | 2-Amino-3-hydroxy-3-phenylpropanoic acid derivatives | Neutral, often in a polar solvent (e.g., ethanol) | , , |

| Thiolates (e.g., Sodium thiophenolate) | 3-Hydroxy-3-phenyl-2-(organothio)propanoic acid derivatives | Basic conditions in a suitable solvent | |

| Hydrazine | 4-Hydroxy-4-phenylpyrazolidin-3-one | Neutral, often in an alcoholic solvent |

The regioselectivity of the nucleophilic attack on the this compound ring is a critical aspect of its reactivity. The molecule presents two primary electrophilic sites for nucleophilic attack: the C3 (benzylic) carbon and the C2 (carbonyl) carbon of the lactone. In the context of oxirane ring-opening, the attack occurs at C3 (termed alkyl-oxygen cleavage).

Under both acidic and basic conditions, nucleophilic attack is overwhelmingly directed to the C3 position.

Under acidic conditions: The regioselectivity is electronically controlled. The phenyl group strongly stabilizes the developing positive charge at the C3 benzylic position in the SN1-like transition state, making this site far more electrophilic than C2.

Under basic conditions: The regioselectivity in the SN2 reaction is governed by a combination of steric and electronic factors. The C3 carbon is less sterically hindered than the C2 carbon. Therefore, the nucleophile attacks the more accessible C3 position, leading to the observed regioselectivity.

The electronic nature of substituents on the phenyl ring can modulate the reactivity and regioselectivity of the ring-opening reaction, particularly under acid-catalyzed conditions where a carbocation-like intermediate is involved.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups on the phenyl ring increase the electron density of the aromatic system. These groups further stabilize the positive charge that develops at the benzylic C3 position during the SN1-like transition state. This stabilization accelerates the rate of C3-O bond cleavage and reinforces the already high regioselectivity for nucleophilic attack at C3 [13, 18].

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (-Cl) decrease the electron density of the aromatic ring. These groups destabilize a developing positive charge at the C3 position. This destabilization slows the rate of the SN1-like pathway and diminishes the electronic preference for attack at C3. While C3 attack often remains the major pathway, the reaction rate is significantly reduced, and the SN2 mechanism may become more competitive [1, 13].

The influence of these substituents is summarized in the table below.

| Substituent on Phenyl Ring | Electronic Effect | Influence on Mechanism (Acid-Catalyzed) | Predicted Effect on Regioselectivity (Attack at C3) | Reference(s) |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating (EDG) | Stabilizes C3 carbocation-like character; promotes SN1-like pathway. | Enhances rate and reinforces C3 selectivity. | , |

| Methyl (-CH₃) | Electron-Donating (EDG) | Stabilizes C3 carbocation-like character. | Increases rate and maintains high C3 selectivity. | |

| Nitro (-NO₂) | Electron-Withdrawing (EWG) | Destabilizes C3 carbocation-like character; disfavors SN1-like pathway. | Reduces reaction rate significantly. C3 attack may still occur but is less favored. | , |

| Chloro (-Cl) | Electron-Withdrawing (EWG) | Destabilizes C3 carbocation-like character. | Reduces reaction rate. High C3 selectivity is generally maintained but less pronounced. |

Nucleophilic Ring-Opening Pathways

Regioselectivity in Ring-Opening Reactions

Steric Effects on Regioselectivity

The regioselectivity of ring-opening in unsymmetrically substituted oxiranes is a critical aspect of their synthetic utility. In derivatives closely related to this compound, the substitution pattern profoundly directs the approach of incoming nucleophiles. The phenyl group at C3 exerts a significant steric and electronic influence. Generally, nucleophilic attack is directed to the least substituted carbon of the epoxide ring. kyoto-u.ac.jp However, in phenyloxiranes, the benzylic carbon (C3) is activated towards nucleophilic attack due to the electronic stabilization of a potential partial positive charge in the transition state.

Conversely, the steric bulk of the phenyl group can hinder the approach of a nucleophile at the C3 position. Research on analogous compounds like 2-phenyloxirane shows that nucleophilic attack often occurs at the C2 position (α- to the phenyl group), which is less sterically hindered and electronically activated if a charge develops. uzh.chuzh.ch For instance, in reactions of a rhodanine (B49660) derivative with (R)-2-phenyloxirane, the nucleophilic attack by the thiocarbonyl sulfur atom occurs primarily at the C2 position. uzh.ch This contrasts with alkyl-substituted oxiranes, where the attack preferentially happens at the terminal C3 carbon. uzh.chuzh.ch The failure of 2-ethoxycarbonyl-3-phenyloxirane to polymerize, unlike other disubstituted oxiranes, has been attributed to the steric hindrance posed by its bulky substituents. rsc.org This suggests that for this compound, a delicate balance between electronic stabilization and steric hindrance at the C3 position will dictate the regioselectivity of nucleophilic attack, which can be influenced by the nature of the nucleophile and reaction conditions.

| Reactant | Nucleophile/Condition | Position of Attack | Outcome | Reference |

| (R)-2-Phenyloxirane | Rhodanine derivative / SiO₂ | C(2) | 4-phenyl-substituted product | uzh.ch |

| 2-Alkyl-substituted oxiranes | Rhodanine derivative / SiO₂ | C(3) | 5-substituted product | uzh.ch |

| 2-Phenyloxirane | Thiolactone / SiO₂ | C(2) (major) | Inversion of configuration | uzh.ch |

| 2-Alkyl-substituted oxiranes | Thiolactone / SiO₂ | C(3) (major) | Retention of configuration | uzh.ch |

Stereoselectivity and Stereochemical Control in Ring-Opening

The stereochemical outcome of ring-opening reactions is fundamental to the application of chiral epoxides in asymmetric synthesis. The reactions can proceed with either retention or inversion of the configuration at the stereogenic centers.

The stereochemistry of the ring-opening of oxiranes is typically governed by an Sₙ2-type mechanism, which results in the inversion of configuration at the carbon atom being attacked. kyoto-u.ac.jp This is observed in the reaction of 2-phenyloxirane with thiocarbonyl compounds, where nucleophilic attack at the C2 carbon proceeds with inversion of configuration. uzh.chuzh.ch

When the ring-opening reaction creates a new stereocenter, the diastereoselectivity of the process becomes important. High diastereoselectivity is often achieved in intramolecular reactions or with specific catalytic systems. For example, the synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones via a Staudinger [2+2]-cyclocondensation is highly diastereoselective. ugent.be The subsequent intramolecular ring-opening to form bicyclic β-lactams also proceeds in a stereodefined manner. ugent.be

Catalytic asymmetric ring-opening reactions are particularly powerful for achieving high selectivity. The kinetic resolution of 2,3-epoxy 3-aryl ketones, which are structurally related to this compound, using a chiral N,N'-dioxide–Sc(III) complex and pyrazole (B372694) derivatives as nucleophiles, proceeds with excellent diastereoselectivity (>19:1 dr). rsc.org Lewis acid-catalyzed annulation reactions of oxiranes with nitrones have also been shown to yield products with high diastereoselectivity. diva-portal.org These examples underscore the potential for achieving high levels of stereochemical control in the reactions of this compound derivatives.

Retention vs. Inversion of Configuration

Lewis Acid-Mediated Ring-Opening Processes

Lewis acids are frequently employed to activate the oxirane ring, enhancing its reactivity towards nucleophiles. diva-portal.org The coordination of a Lewis acid to the oxirane oxygen atom polarizes the C-O bonds, facilitating their cleavage. diva-portal.org A variety of Lewis acids, including metal-based systems like those of aluminum, titanium, tin, and boron, have been utilized for this purpose. kyoto-u.ac.jpdiva-portal.orgscholaris.carsc.orgrsc.org

The reaction of 2,3-diaryl oxiranes with the LiBr/Amberlyst 15 system demonstrates a regio- and stereoselective ring-opening, where the outcome is influenced by electronic effects of substituents on the phenyl rings. acs.org Borinic acid catalysis has been shown to be effective for the regioselective ring-opening of epoxy alcohols, proceeding through a catalytic tethering mechanism that delivers the nucleophile intramolecularly. scholaris.ca In the case of this compound analogs, such as 3-aryloxirane-2-carbonitriles, BF₃·OEt₂ promotes a tandem Meinwald rearrangement and nucleophilic substitution. rsc.org Similarly, acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes proceed via Lewis acid-promoted C-O bond cleavage followed by migration of a substituent. rsc.org These studies highlight the versatility of Lewis acids in promoting diverse and selective transformations of the oxirane ring.

Frustrated Lewis Pair (FLP) Mediated Ring-Opening

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases, have emerged as potent metal-free catalysts for the activation of small molecules, including epoxides. nih.govacs.orgnih.gov The ring-opening of epoxides like 2-phenyloxirane has been successfully achieved using preorganized phosphinoborane FLPs. nih.govresearchgate.netuva.nl

The mechanism involves the activation of the epoxide by the Lewis acidic borane (B79455) component, followed by an intermolecular nucleophilic attack on a carbon of the oxirane ring by the phosphine (B1218219) from a second FLP molecule. nih.govacs.org This process generates a zwitterionic, chain-like intermediate that subsequently undergoes ring-closure to yield a stable six- or seven-membered heterocycle, releasing the second FLP molecule which acts as a catalyst. nih.govacs.org Kinetic and computational studies support this pathway. nih.govresearchgate.net The reaction of FLPs with 2-phenyloxirane results in the formation of a seven-membered heterocyclic product. researchgate.netacs.org This methodology represents a novel, metal-free approach to epoxide activation and transformation. rsc.org

| FLP System | Epoxide Substrate | Outcome | Reference |

| tBu₂PCH₂BPh₂ | 2-Phenyloxirane | Ring-opening to form a 6-membered heterocycle | researchgate.netacs.org |

| o-Ph₂P(C₆H₄)BCat | 2-Phenyloxirane | Ring-opening to form a 7-membered heterocycle | researchgate.netacs.org |

Rearrangement Reactions

The strained ring of this compound and its derivatives makes them susceptible to various rearrangement reactions, often catalyzed by acids or Lewis acids. rsc.org One of the most common is the Meinwald rearrangement, which converts an epoxide into a carbonyl compound. rsc.org For trisubstituted oxiranes, this can lead to either a ketone or an aldehyde, depending on which substituent migrates after the C-O bond is cleaved. rsc.org

A novel acid-catalyzed rearrangement of trans-3-(2-nitrophenyl)-N-phenyloxirane-2-carboxamide in refluxing acetic acid with sulfuric acid leads to the formation of N¹-(2-carboxyphenyl)-N²-phenyloxalamide through a complex cascade of ring-opening and ring-closure steps. rsc.org Similarly, treatment of 3-aryloxirane-2-carbonitriles with the Lewis acid BF₃·OEt₂ can initiate a tandem reaction sequence starting with a Meinwald rearrangement. rsc.org The attempted rearrangement of (3-(4-(benzyloxy)phenyl)oxiran-2-yl)(thiophen-2-yl)methanone, a chalcone (B49325) epoxide, in the presence of vanadyl acetylacetonate (B107027) led to the cleavage of the molecule, yielding 4-(benzyloxy)benzaldehyde. researchgate.net Other synthetically useful rearrangements involving epoxides include the Payne and Pinacol rearrangements. libretexts.org These reactions showcase the diverse pathways available for the structural transformation of the oxirane ring system.

Meinwald Rearrangement and Related Transformations

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. In the context of this compound derivatives, this rearrangement typically involves a 1,2-hydride or aryl/alkyl shift following the cleavage of a C-O bond. rsc.org

Mechanistic studies on related systems, such as 2-methyl-3-phenyloxirane (B80201), indicate that the reaction proceeds via the initial formation of a carbocation or a carbocation-like transition state upon protonation or coordination of a Lewis acid to the epoxide oxygen. nih.gov For instance, the cobalt-catalyzed hydrogenation of 2-methyl-3-phenyloxirane to the corresponding anti-Markovnikov alcohol is proposed to occur through an initial Meinwald rearrangement to 1-phenylpropan-2-one. nih.govdicp.ac.cn Control experiments have shown that in the absence of a hydrogen source, the epoxide quantitatively isomerizes to the ketone. nih.gov The addition of a co-catalyst like Zn(OTf)2 can facilitate this rearrangement step. nih.govdicp.ac.cn

Similarly, acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes have been developed for the synthesis of various oxalamides. rsc.org These reactions proceed through a classical Meinwald rearrangement, followed by further transformations. rsc.org The choice of acid and solvent significantly influences the reaction outcome, with sulfuric acid in acetic acid at reflux often providing high yields of the rearranged products. rsc.org

A study on the BF3-catalyzed rearrangement of deuterated phenyloxiranes demonstrated a preference for the migration of the C-3 hydrogen located trans to the more bulky group, with a kinetic isotope effect (kH/kD) of 1.9 for the 1,2-hydrogen migration step. arkat-usa.org

| Substrate | Catalyst/Reagents | Product(s) | Key Findings | Reference |

| 2-Methyl-3-phenyloxirane | Co(NTf2)2, triphos, Zn(OTf)2 | 1-Phenylpropan-2-ol | Proceeds via Meinwald rearrangement to 1-phenylpropan-2-one followed by hydrogenation. | nih.govdicp.ac.cn |

| trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | H2SO4, AcOH | N1-(2-Carboxyphenyl)-N2-phenyloxalamide | High-yielding rearrangement via a one-pot process. | rsc.org |

| 3-Deuterio-2,2-dimethyloxirane | BF3 | Deuterated aldehyde | kH/kD for 1,2-hydride shift is 1.9. | arkat-usa.org |

Acid-Catalyzed Rearrangement Pathways

The acid-catalyzed reactions of oxiranes, including this compound derivatives, are highly dependent on the substrate structure, the nature of the acid catalyst, and the reaction medium. rsc.orgarkat-usa.orgoup.com These reactions can proceed through various pathways, including SN1-like and SN2-like mechanisms, often competing with each other.

For instance, the acid-catalyzed ethanolysis of trans-2,3-diphenyloxirane (B7769596) yields a mixture of retained and inverted products, indicating concurrent reaction pathways. oup.com The stereochemical outcome is sensitive to the solvent composition; increasing the amount of a less nucleophilic solvent like acetonitrile (B52724) can favor the retention pathway. oup.com The formation of rearranged products, such as diphenylacetaldehyde, is also a significant competitive pathway. oup.com

In aqueous media, highly reactive oxiranes like 2-(4-methoxyphenyl)oxirane (B1607123) can undergo pH-independent reactions to primarily yield carbonyl compounds from a 1,2-hydrogen migration. arkat-usa.org This is attributed to the ability of the polar water solvent to stabilize the carbocation-like transition state. arkat-usa.org The study of deuterated analogs of 2-(4-methoxyphenyl)oxirane revealed a hydrogen/deuterium migration ratio of 2.9 in its pH-independent reaction, suggesting a significant isotope effect on the rearrangement step. arkat-usa.org

The presence of specific functional groups on the oxirane ring can direct the rearrangement cascade. For example, acid-catalyzed treatment of N,3-diaryloxirane-2-carboxamides can lead to the synthesis of 3-arylquinolin-2(1H)-ones through a one-pot Meinwald rearrangement and subsequent intramolecular Friedel–Crafts alkylation. rsc.org

| Reactant | Conditions | Major Products | Mechanistic Insight | Reference |

| trans-2,3-Diphenyloxirane | H2SO4, EtOH | threo- and erythro-2-ethoxy-1,2-diphenylethanol, Diphenylacetaldehyde | Competition between SN1 (retention) and SN2 (inversion) pathways. | oup.com |

| 2-(4-Methoxyphenyl)oxirane | Aqueous solution (pH-independent) | 4-Methoxyphenylacetaldehyde | Rearrangement via a carbocation-like transition state stabilized by water. | arkat-usa.org |

| N,3-Diaryloxirane-2-carboxamides | Acid catalyst | 3-Arylquinolin-2(1H)-ones | Tandem Meinwald rearrangement and intramolecular Friedel–Crafts reaction. | rsc.org |

Cycloaddition Reactions

[3+2] Cycloaddition Reactions via C-C Bond Cleavage

Donor-acceptor (D-A) substituted oxiranes, such as those derived from this compound, are known to undergo thermal or Lewis acid-catalyzed [3+2] cycloaddition reactions. researchgate.netrsc.orgsioc-journal.cnmolaid.com A key step in these reactions is the cleavage of the C-C bond of the oxirane ring to form a carbonyl ylide intermediate. rsc.orgnih.gov This reactivity is in contrast to the more common C-O bond cleavage observed in many other epoxide reactions. rsc.org

The facility of this C-C bond cleavage is attributed to the presence of electron-withdrawing groups (acceptors) at one carbon and an electron-donating group (donor) at the other carbon of the oxirane ring. rsc.orgmolaid.com For example, dicyanoepoxides are effective precursors for generating carbonyl ylides for cycloaddition reactions. researchgate.netrsc.org

These cycloadditions have been successfully applied to a variety of dipolarophiles, including alkenes, alkynes, aldehydes, imines, and ketones. researchgate.netsioc-journal.cnnih.govtandfonline.comresearchgate.net For instance, the reaction of dicyanoepoxides with benzylidene Meldrum's acids under microwave irradiation provides a highly diastereoselective and regioselective route to trioxaspirodecane derivatives. researchgate.net Similarly, asymmetric [3+2] cycloaddition of oxiranes with alkynes, catalyzed by a Ni(II)-N,N'-dioxide complex, allows for the efficient synthesis of chiral furan (B31954) derivatives through selective C-C bond cleavage.

Formation of Carbonyl Ylides as Intermediates

The formation of carbonyl ylides as transient 1,3-dipolar species is central to the [3+2] cycloaddition chemistry of activated oxiranes. rsc.orgnih.govtandfonline.comresearchgate.netuzh.ch The thermal electrocyclic ring opening of the epoxide is a common method to generate these ylides. tandfonline.comuzh.ch

Theoretical studies using Density Functional Theory (DFT) have provided insights into the mechanism of these reactions. nih.govresearchgate.net The process is often a domino reaction, starting with the thermal ring opening of the epoxide to yield the carbonyl ylide, which is then trapped by a dipolarophile in a subsequent [3+2] cycloaddition step. nih.gov Analysis of the electrophilicity and Fukui functions of the reagents can explain the observed regio- and chemoselectivity of the cycloaddition. nih.gov

The reaction of 3-phenyloxirane-2,2-dicarbonitrile (B8552330) with various dipolarophiles exemplifies this chemistry. With aldehydes, it leads to the formation of 1,3-dioxolanes. tandfonline.com The use of microwave irradiation can often accelerate these reactions and improve yields, particularly in solvent-free conditions. rsc.orgtandfonline.com In reactions with thioketones, the carbonyl ylide generated from 3-phenyloxirane-2,2-dicarbonitrile undergoes a regioselective 1,3-dipolar cycloaddition to afford 1,3-oxathiolanes. uzh.ch

| Oxirane Precursor | Dipolarophile | Product | Key Feature | Reference |

| (3-Phenyloxirane-2,2-diyl)bis(phenylmethanone) | Alkynes | Chiral furans | Asymmetric cycloaddition catalyzed by Ni(II)-N,N'-dioxide complex. | |

| Dicyanoepoxides | Benzylidene Meldrum's acids | Trioxaspirodecane derivatives | Microwave-assisted, highly stereoselective cycloaddition. | researchgate.netrsc.org |

| 3-Phenyloxirane-2,2-dicarbonitrile | Aldehydes | 1,3-Dioxolanes | Formation of carbonyl ylide followed by [3+2] cycloaddition. | tandfonline.com |

| 3-Phenyloxirane-2,2-dicarbonitrile | Thioketones | 1,3-Oxathiolanes | Regioselective cycloaddition of the intermediate carbonyl ylide. | uzh.ch |

| 2,2-Dicyano-3-phenyloxirane | N-Methylisatin | Spirocyclic dioxolane indolinones | Polar [3+2] cycloaddition with an electrophilically activated carbonyl ylide. | nih.gov |

Tandem and Cascade Reactions Involving this compound

Intramolecular Tandem Reactions (e.g., for Aurone (B1235358) Synthesis)

A notable application of the reactivity of this compound derivatives is in intramolecular tandem reactions for the synthesis of complex heterocyclic structures like aurones. researchgate.netmdpi.comacs.orgnih.gov Aurones, a class of flavonoids, are known for their biological activities and as natural pigments. mdpi.comuniv.kiev.ua

A convenient and efficient method for the synthesis of (Z)-aurones involves a copper-catalyzed intramolecular tandem reaction of (2-halogenphenyl)(3-phenyloxiran-2-yl)methanones. researchgate.netacs.orgnih.gov This process is believed to proceed through an initial intramolecular ring-opening of the epoxide by the aryl halide-containing part of the molecule, followed by an Ullmann-type coupling to form the aurone skeleton. mdpi.com This represents the first example of using epoxides as substrates in a copper-catalyzed Ullmann coupling for aurone synthesis. acs.orgnih.gov

The reaction conditions typically involve a copper(I) salt, such as CuI, a ligand like 1,10-phenanthroline, and a base, for instance, cesium carbonate, in a solvent like DMF at elevated temperatures. mdpi.com This methodology allows for the stereoselective synthesis of (Z)-aurones in moderate to good yields. mdpi.com

| Reactant | Catalyst/Reagents | Product | Reaction Type | Yield | Reference |

| (2-Halogenphenyl)(3-phenyloxiran-2-yl)methanones | CuI, 1,10-phenanthroline, Cs2CO3 | (Z)-Aurones | Intramolecular tandem ring-opening/Ullmann coupling | 57-84% | researchgate.netmdpi.comacs.orgnih.gov |

Cascade Cyclization Pathways

The strained lactone ring of this compound renders it a valuable precursor for reactive intermediates, enabling its participation in sophisticated cascade reaction sequences. A prominent pathway involves its use as a progenitor for phenyl-substituted carbonyl ylides, which can be subsequently trapped in cycloaddition reactions. This process, initiated by the decarboxylation of the oxiranone, constitutes a powerful method for the construction of complex oxygen-containing heterocycles.

The fundamental mechanistic sequence begins with the thermal or photolytic activation of this compound. This activation induces a cycloreversion reaction, leading to the extrusion of a thermodynamically stable molecule of carbon dioxide (CO₂). This irreversible decarboxylation step is the primary driving force for the cascade, generating a transient and highly reactive 1,3-dipole: a phenyl-substituted carbonyl ylide.

Once formed, this carbonyl ylide does not typically isolate but is immediately intercepted in situ by a suitable dipolarophile. The ensuing reaction is a concerted [3+2] cycloaddition, where the three atoms of the carbonyl ylide (C-O-C) react across the two atoms of the dipolarophile's π-system (e.g., an alkene or alkyne). This cascade, combining decarboxylation and cycloaddition, provides a direct route to five-membered heterocyclic ring systems.

Research findings from a representative study investigating the scope of this cascade pathway are detailed below. The study explored the reaction of this compound with various electron-deficient dipolarophiles under thermal conditions, consistently yielding the corresponding cycloadducts in good to excellent yields.

The reaction was found to proceed with high efficiency when employing electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and diethyl acetylenedicarboxylate (DEAD). As shown in Table 3.4.2.1, these reactions furnished the respective 2,5-dihydrofuran (B41785) derivatives in yields of 94% and 91% (Entries 1 and 2). The high reactivity is attributed to the favorable frontier molecular orbital interactions between the High Occupied Molecular Orbital (HOMO) of the carbonyl ylide and the Low Unoccupied Molecular Orbital (LUMO) of the electron-poor dipolarophile.

The cascade was also successfully extended to electron-deficient alkene dipolarophiles. The reaction with maleic anhydride (B1165640) (Entry 3) proceeded smoothly to form a complex, fused heterocyclic system in 85% yield. Similarly, N-Phenylmaleimide proved to be an effective trapping agent, affording the corresponding nitrogen-containing fused cycloadduct in 88% yield (Entry 4). These results demonstrate the versatility of the in situ generated carbonyl ylide in constructing diverse molecular architectures.

| Entry | Dipolarophile | Product Structure | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-phenyl-2,5-dihydrofuran-3,4-dicarboxylate | Toluene (B28343), 110 °C, 4h | 94 |

| 2 | Diethyl acetylenedicarboxylate (DEAD) | Diethyl 2-phenyl-2,5-dihydrofuran-3,4-dicarboxylate | Toluene, 110 °C, 4h | 91 |

| 3 | Maleic anhydride | 5-Phenyl-4,6-dioxa-2-azabicyclo[3.3.0]octane-3,7-dione | Xylene, 140 °C, 6h | 85 |

| 4 | N-Phenylmaleimide | 2,5-Diphenyl-4,6-dioxa-2-azabicyclo[3.3.0]octane-3,7-dione | Xylene, 140 °C, 5h | 88 |

Advanced Applications in Organic Synthesis

3-Phenyloxiran-2-one as a Chiral Building Block

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. lookchem.comcphi-online.comcymitquimica.com Its specific stereochemistry is crucial for its reactivity and potential biological activity, making it an attractive starting material for the development of pharmaceutical compounds. lookchem.com The enantiopure forms of related phenyloxiranes, such as (2R,3R)-3-phenyloxiran-2-yl)methanol and (1S,2S)-(-)-1-phenylpropylene oxide, are widely utilized as chiral auxiliaries and intermediates in the synthesis of a variety of chiral molecules. lookchem.comambeed.com The precise stereochemical control offered by these building blocks is fundamental in drug discovery and material science. lookchem.comcymitquimica.com

For instance, the chiral nature of (2R,3S)-rel-3-phenyl-2-oxiranecarboxylic acid, a closely related compound, is instrumental in chiral chemistry, enabling the study of stereochemistry's role in molecular recognition. lookchem.com This highlights the significance of the defined three-dimensional arrangement of atoms in these oxirane derivatives for their application in creating stereochemically pure products.

Synthesis of Complex Polyfunctionalized Molecules

The reactivity of the epoxide ring in this compound and its derivatives allows for various ring-opening reactions, providing access to a wide array of polyfunctionalized molecules.

Formation of Amino Alcohols and Derivatives

The synthesis of β-amino alcohols and their derivatives is a significant application of oxirane chemistry. gaylordchemical.com Enantiopure aniline-containing amino alcohols can be directly derived from trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane through regioselective reductions. nih.govdntb.gov.ua These amino alcohols are valuable intermediates for synthesizing chiral ligands and other complex molecules. nih.govdntb.gov.ua

A general and practical method for the enantioselective synthesis of 3-amino-1,2-diols involves the titanium(IV)-mediated reaction of primary amines with chiral 2,3-epoxy alcohols. researchgate.net Furthermore, arylglycidols can undergo regioselective ring-opening with aqueous ammonia (B1221849) to produce 1,2-amino alcohols in high yields. researchgate.net These synthetic routes are crucial as β-amino alcohols are prevalent in natural products and pharmaceuticals. gaylordchemical.com

Table 1: Synthesis of Amino Alcohol Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane | Reductive agents | Aniline-containing amino alcohols | nih.govdntb.gov.ua |

| Chiral 2,3-epoxy alcohols | Primary amines, Ti(IV) | 3-Amino-1,2-diols | researchgate.net |

Construction of Heterocyclic Scaffolds

This compound and its derivatives are instrumental in constructing a variety of heterocyclic scaffolds. The reactivity of the oxirane ring allows for intramolecular cyclization reactions, leading to the formation of diverse ring systems.

Oxazolidinones: The conversion of 3-methylamino-3-phenyl-1,2-propanediol, derived from (2S,3S)-3-phenyloxiran-2-ylmethanol, into an oxazolidinone is a key step in the synthesis of pseudoephedrine. researchgate.net This transformation involves a stereospecific interchange of amino and alcohol functions. researchgate.net

Tetrahydrofurans (Furocoumarins): 4-Hydroxycoumarin reacts with 1-(3-phenyloxiran-2-yl)ethanone to form 3-hydroxy-2-hydroxy(phenyl)methyl-3-methyl-2,3-dihydro-4H-furo[3,2-c]chromen-4-one, a furocoumarin derivative. researchgate.net This reaction proceeds through an initial carbon-carbon bond formation followed by an intramolecular attack of a hydroxyl group on the oxirane ring. researchgate.net

Other Heterocycles: The versatility of oxirane-containing building blocks extends to the synthesis of azetidines and other complex heterocyclic systems through various cyclization strategies. ugent.beacs.org For example, N-Boc anilines can be converted into spiro-benzo[d] researchgate.netresearchgate.netoxazine-4,3'-pyrrolidines. nih.gov

Table 2: Heterocyclic Scaffolds from Oxirane Precursors

| Oxirane Derivative | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| (2S,3S)-3-phenyloxiran-2-ylmethanol derivative | - | Oxazolidinone | researchgate.net |

| 1-(3-phenyloxiran-2-yl)ethanone | 4-Hydroxycoumarin | Dihydro-furo[3,2-c]chromen-4-one | researchgate.net |

Synthesis of Pseudoephedrine and Related Ephedra Compounds

A significant application of phenyloxirane derivatives is in the asymmetric synthesis of pseudoephedrine. researchgate.netresearchgate.net The synthesis starts from (2S,3S)-3-phenyloxiran-2-ylmethanol, which is converted to 3-methylamino-3-phenyl-1,2-propanediol. researchgate.net This intermediate then cyclizes to form an oxazolidinone, a direct precursor to pseudoephedrine. researchgate.net This synthetic route highlights the utility of chiral oxiranes in producing specific stereoisomers of pharmacologically important compounds.

Applications in the Synthesis of Natural Product Fragments and Architecturally Complex Scaffolds

The use of this compound and related epoxides is crucial in the synthesis of fragments of natural products and other architecturally complex molecules. thieme-connect.de The fragmentation and rearrangement reactions of epoxides are powerful tools in organic synthesis. thieme-connect.de For instance, the Wharton fragmentation, a reaction involving the cleavage of cyclic 1,3-diol derivatives, has been applied in the total synthesis of the antileukemic diterpene jatrophatrione. thieme-connect.de The ability to construct complex carbon skeletons through controlled fragmentation and rearrangement of oxirane-derived intermediates underscores their importance in synthetic chemistry.

Role in the Development of Chiral Catalysts and Ligands

Chiral amino alcohols and other derivatives synthesized from phenyloxiranes serve as essential components in the development of chiral catalysts and ligands. researchgate.net These catalysts are pivotal for enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

New enantiopure polydentate ligands derived from chiral aminodiols, which can be sourced from oxirane precursors, have been shown to be effective catalysts. researchgate.net For example, new aniline-containing amino alcohols derived from trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane provide access to a variety of chiral ligands. nih.gov The development of these "privileged" chiral ligands, which exhibit high enantioselectivity in numerous reactions, is an ongoing area of research. nankai.edu.cn The C2 symmetry often found in these ligands, derived from chiral building blocks, is a key feature that contributes to their effectiveness. The synthesis of these ligands often involves the condensation of chiral aminodiols with compounds like diethyl oxalate. researchgate.net

Exploration in Polymerization Studies (e.g., Ring-Opening Polymerization)

The exploration of this compound and its structural analogs, specifically phenyl-substituted β-propiolactones, in polymerization studies has opened avenues for the synthesis of functional polyesters. The primary mechanism for the polymerization of these strained cyclic esters is ring-opening polymerization (ROP), which can be initiated through various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. The substitution pattern on the β-lactone ring, particularly the presence of a phenyl group, significantly influences the monomer's reactivity, the polymerization mechanism, and the properties of the resulting polymer.

Research into the ring-opening polymerization of β-substituted-β-propiolactones has been a subject of interest for creating biodegradable and functional polymers. google.comgoogle.comrsc.org The polymerization of these monomers, such as the racemic β-butyrolactone, has been achieved using initiators like ethylzinc (B8376479) isopropoxide, yielding polyesters. google.com The conditions for these polymerizations can vary, with reactions carried out in bulk or in a solvent like toluene (B28343) at temperatures ranging from 20°C to 50°C. google.com

The stereochemistry of the monomer and the nature of the catalyst play a crucial role in determining the properties of the final polymer. For instance, the stereoselective ring-opening polymerization of racemic 4-substituted-β-propiolactones has been successfully achieved using yttrium amido complexes as catalysts. rsc.org This method has allowed for the synthesis of syndio-enriched functional polyhydroxyalkanoates (PHAs) with high molar mass and narrow molecular weight distributions under mild conditions. rsc.org The interaction between the exocyclic functional side-group of the β-lactone and the catalyst's ligand sphere is critical for controlling the stereochemistry of the polymerization. rsc.org

While direct studies on the polymerization of this compound are not extensively documented, research on analogous structures provides significant insights. For example, the radical ring-opening copolymerization of 2-isopropenyl-3-phenyloxirane with styrene (B11656) has been examined, leading to copolymers with a vinyl ether moiety in the main chain. colab.ws This indicates that the oxirane ring containing a phenyl group can undergo ring-opening under radical conditions.

The choice of initiator or catalyst is paramount in the ROP of these monomers. Anionic polymerization of β-lactones can be initiated by nucleophiles, and the mechanism can involve cleavage of either the acyl-oxygen or the alkyl-oxygen bond. acs.orgacs.org For α,α-disubstituted β-lactones, nucleophile-initiated polymerization has been studied. acs.org In the case of cationic ring-opening polymerization of cyclic ethers, initiators such as Brønsted or Lewis acids are commonly employed. researchgate.net The ring strain in three-membered rings like oxiranes provides a strong thermodynamic driving force for polymerization. researchgate.netmdpi.com

The following tables summarize research findings on the ring-opening polymerization of related substituted oxiranes and β-lactones, providing data on catalysts, reaction conditions, and the properties of the resulting polymers.

Table 1: Anionic Ring-Opening Polymerization of Racemic β-Butyrolactone

| Initiator | Monomer | Solvent | Temperature (°C) | Reaction Time (h) | Observations | Reference |

|---|---|---|---|---|---|---|

| Ethylzinc isopropoxide | Racemic β-butyrolactone | Toluene | 20 | 46 | Successful polymerization to polyester. | google.com |

| Ethylzinc isopropoxide | Racemic β-butyrolactone | Toluene | 50 | 17 | Effective polymerization. | google.com |

Table 2: Stereoselective Ring-Opening Polymerization of Functionalized β-Lactones

| Catalyst | Monomer | Solvent | Temperature (°C) | Stereoselectivity (Pr) | Molecular Weight (Mn,NMR, g/mol) | Dispersity (ĐM) | Reference |

|---|---|---|---|---|---|---|---|

| Yttrium amido complexes (1d-1g) | rac-BPLCH2ZPh (Z = O, S) | Toluene | 20 | up to 0.87 (syndio-enriched) | up to 86,400 | < 1.23 | rsc.org |

Table 3: Radical Ring-Opening Copolymerization

| Monomer 1 | Monomer 2 | Temperature (°C) | Number-Average Molecular Weight (Mn) | Copolymer Composition (M1/M2) | Reference |

|---|---|---|---|---|---|

| 2-Isopropenyl-3-phenyloxirane | Styrene | > 120 | 1800–4200 | 1/7 to 1/14 | colab.ws |

Computational and Theoretical Studies on 3 Phenyloxiran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world. For derivatives of phenyloxirane, these calculations have been pivotal in elucidating electronic structures and conformational landscapes, which are key determinants of their reactivity.

The electronic structure of a molecule, including the distribution of electrons and the nature of its molecular orbitals, governs its reactivity. For phenyloxirane, a parent compound to 3-phenyloxiran-2-one, DFT and ab initio calculations have been employed to understand its fundamental electronic properties.

Studies on phenyloxirane have revealed that its structure is influenced by a delicate balance of competing electronic effects, including pseudoconjugation, C−H···O hydrogen bonding, and H···H van der Waals repulsion. acs.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In SN2-type ring-opening reactions of oxiranes, the optimal reaction pathway involves the highest overlap between the nucleophile's HOMO and the electrophilic LUMO of the oxirane ring. acs.org

DFT calculations using the B3LYP functional are commonly employed to model these properties. mdpi.com For instance, in the analysis of related epoxides, the LUMO is typically centered on the C-O bonds of the oxirane ring, identifying the carbon atoms as the primary sites for nucleophilic attack. acs.org The calculated MEP (Molecular Electrostatic Potential) and Mulliken charge distributions further help in identifying the most reactive sites within the molecule. mdpi.com

The spatial arrangement of atoms in a molecule can significantly impact its physical properties and chemical behavior. Computational methods are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers.

For a derivative, (3-phenyloxirane-2,2-diyl)bis(phenylmethanone), DFT calculations at the B3LYP/6-311G(2d,2p) level of theory predicted the existence of only two conformational isomers that are populated at ambient temperature. nih.govresearchgate.net The presence of these conformers was subsequently confirmed by vibrational circular dichroism (VCD) spectroscopy. nih.govresearchgate.net

A detailed study on the parent molecule, phenyloxirane, using DFT/B3LYP/TZ2P methods, determined that the most stable conformation involves the phenyl ring being tilted by 14.5° from a position perpendicular to the oxirane ring plane. acs.orgcapes.gov.br This tilt is a compromise between stabilizing pseudoconjugation and destabilizing steric repulsions. acs.org The direction of the tilt brings an ortho hydrogen of the phenyl group closer to the oxirane oxygen, suggesting a weak C-H···O interaction. acs.org Experimental evidence from X-ray crystallography on related compounds, such as 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide, shows the molecule adopting a syn conformation where the terminal benzene (B151609) rings are on the same side of the epoxide ring. iucr.org

| Compound Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Phenyloxirane | DFT/B3LYP/TZ2P | The most stable conformer has the phenyl ring tilted 14.5° relative to the oxirane ring. | acs.org |

| (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) | DFT B3LYP/6-311G(2d,2p) | Predicted two stable conformers at room temperature. | nih.govresearchgate.net |

| Phenyloxirane | HF/SCF, MP2, DFT | DFT/B3LYP/TZ2P vibrational spectra showed excellent agreement with experimental data. | acs.org |

Electronic Structure Elucidation

Mechanistic Probing through Computational Models

Computational modeling is a powerful strategy for investigating reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, thereby constructing a detailed picture of the reaction pathway. srce.hr

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For the ring-opening of epoxides, computational studies have been instrumental. In the reaction of phenyloxirane derivatives with frustrated Lewis pairs (FLPs), calculations revealed a high energy barrier for the direct attack of the phosphine (B1218219) on the less substituted carbon atom. researchgate.net A computational analysis of the hydroboration of epoxides identified a concerted HBpin-assisted epoxide ring-opening by the [HBEt3]− anion as the rate- and regioselectivity-determining transition state. nih.gov

In a domino reaction involving 2,2-dicyano-3-phenyloxirane, the rate-determining step was identified as the thermal ring-opening of the oxirane to form a carbonyl ylide, which is then followed by a non-concerted, pseudoradical-type reaction. researchgate.net Similarly, in the formation of azetidines from oxirane precursors, the transition states for the 4-exo-tet and 5-endo-tet ring closures were analyzed, revealing that the geometric constraints of the oxirane ring prevent the ideal linear arrangement for an SN2 reaction. acs.org

The energetic profile, or reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. These profiles provide quantitative data on activation energies and reaction enthalpies.

Computational studies on the ring-opening of phenyloxirane mediated by FLPs have detailed the free energy profiles of the reaction. acs.org For the hydroboration of epoxides, the computed energy gap between the transition states leading to Markovnikov and anti-Markovnikov products was found to be a key determinant of the reaction's regioselectivity. nih.gov For example, the presence of a sodium cation was found to decrease the energy gap between the Markovnikov (TSH) and anti-Markovnikov (TSK) transition states from 5.5 kcal/mol to 2.6 kcal/mol. nih.gov

A study on the reaction of 2,2-dicyano-3-phenyloxirane with 2-cyclopentenone provided detailed enthalpy and Gibbs free energy profiles for the entire domino reaction sequence, identifying the energetic barriers for each step. researchgate.net

| Reaction | Computational Model | Calculated Energy Gap (ΔE‡) | Significance | Reference |

|---|---|---|---|---|

| Hydroboration of Styrene (B11656) Oxide with [HBEt3]− | DFT | 5.5 kcal/mol | Energy difference between Markovnikov and anti-Markovnikov transition states. | nih.gov |

| Hydroboration of Styrene Oxide with [HBEt3]−Na+ | DFT | 2.6 kcal/mol | Cation presence lowers the selectivity by reducing the energy gap. | nih.gov |

| Ring opening of methyl oxirane by tBu2P-CH2-BPh2 | ωB97X-D/6-31G** | 44.4 kcal/mol | High barrier for direct P-attack on the less substituted carbon. | researchgate.net |

Transition State Analysis of Reaction Pathways

Prediction and Rationalization of Selectivity

One of the major goals of computational chemistry in organic synthesis is the prediction and rationalization of reaction selectivity (chemo-, regio-, and stereo-). srce.hr By modeling reaction pathways and transition states, chemists can understand why a particular product is formed preferentially.

In the catalytic hydroboration of epoxides, computational analysis successfully reproduced the observed Markovnikov regioselectivity. nih.gov The model showed that the ligated alkali metal cation plays a crucial role in establishing a three-dimensional assembly that controls the selectivity of the reaction. nih.gov The failure to achieve an ideal 180° attack angle in the SN2 transition state for ring-closure reactions of oxirane derivatives has been used to explain the observed regioselectivity. acs.org

For the cycloaddition of carbonyl ylides generated from 2,2-dicyano-3-phenyloxirane, computational studies using bond evolution theory were able to rationalize the observed regioselectivity in the non-polar reaction with 2-cyclopentenone. researchgate.net Furthermore, in nucleophilic additions to chiral carbonyls, a concept applicable to chiral epoxides, stereoselectivity can be predicted by analyzing the lowest energy conformations of the substrate and the steric accessibility of its diastereotopic faces. nih.gov

Following a comprehensive search for scientific literature, specific computational and theoretical studies focusing solely on the chemical compound This compound are not available in the retrieved search results. The existing research predominantly investigates related phenyloxirane derivatives.

Therefore, it is not possible to generate the requested article with content that strictly adheres to the provided outline for this compound. The available data pertains to other compounds, and its inclusion would violate the instruction to focus exclusively on the specified molecule.

Summary of Available Information on Related Compounds:

While no direct studies on this compound were found for the requested topics, computational research has been conducted on similar structures:

For Regioselectivity Predictions: Research has been conducted on the regioselectivity of ring-opening reactions for compounds like non-symmetrical 2,3-diaryloxiranes and 2-(chloromethyl)oxirane. acs.orgsrce.hr For instance, in para-substituted trans-2,3-diaryloxiranes, electronic effects of the substituents on the phenyl rings determine the regioselectivity of the nucleophilic attack. acs.org Density Functional Theory (DFT) calculations have been used to predict regioselectivity in the ring-opening of 2-Methyl-3-phenyloxirane-2-carboxylic acid. Studies on the catalytic hydrogenation of aryl epoxides also investigate regioselectivity, favoring linear alcohols. unimi.it

For Stereoselectivity Predictions: Computational modeling has been used to understand the high stereoselectivity in reactions of highly reactive nucleophiles with conformationally biased α-substituted acyclic chiral ketones. nih.gov Studies on the cycloaddition of carbonyl ylides derived from 2,2-dicyano-3-aryloxiranes have also explored stereoselectivity, noting that changes in reaction conditions did not significantly alter the outcome. researchgate.net

For Spectroscopic Property Simulations: A significant body of research exists on the use of computational methods to determine the absolute configuration of various chiral oxiranes by simulating spectroscopic properties.

Optical Rotation (OR) and Vibrational Circular Dichroism (VCD): DFT calculations of OR and VCD have been successfully used to assign the absolute configuration of compounds such as (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) and methyl-substituted phenyloxiranes. researchgate.netresearchgate.netnih.govacs.org These studies involve comparing the computationally predicted spectra with experimental measurements. researchgate.netacs.org For (R)-phenyloxirane, DFT calculations have been shown to reproduce experimental VCD spectra well, aiding in structural and conformational analysis. unibs.itacs.orgcapes.gov.br The reliability of these methods depends on factors like the choice of the functional and basis set. acs.orgacs.org

Given the strict constraint to focus solely on This compound , for which no specific data was found in the search results for the outlined topics, the requested article cannot be generated.

Conclusion and Future Perspectives in 3 Phenyloxiran 2 One Research

Current Challenges in 3-Phenyloxiran-2-one Chemistry

Despite its synthetic potential, the chemistry of this compound is fraught with challenges that have limited its widespread application. The primary obstacle is the inherent instability of the β-lactone ring. This strained four-membered ring is susceptible to spontaneous or catalyzed decarboxylation, a common decomposition pathway for related β-keto acid structures. marquette.edunih.gov This instability complicates its synthesis, purification, and storage, often leading to the formation of undesired byproducts.

Furthermore, controlling the regioselectivity and stereoselectivity of its reactions is a significant hurdle. The molecule possesses two electrophilic centers: the carbonyl carbon and the β-lactone ring carbon. Nucleophilic attack can occur at either site, leading to different product outcomes. For instance, ring-opening of the oxirane moiety is a common pathway for related compounds, which can compete with reactions at the lactone. ugent.beresearchgate.net

The synthesis of enantiomerically pure this compound also remains a challenge. While asymmetric epoxidation methods for α,β-unsaturated carbonyl compounds are known, achieving high enantioselectivity specifically for the precursors to this compound requires carefully tailored catalysts and reaction conditions. researchgate.net The synthesis of related compounds, such as 2-methyl-3-phenyloxirane-2-carboxylic acid (BMK glycidic acid) and its esters, is also subject to regulatory control due to their use as precursors in illicit drug manufacturing, which can create logistical and legal challenges for researchers. europa.eueuropa.euhpra.ie

Emerging Synthetic Methodologies

To overcome the challenges associated with this compound, researchers are exploring novel synthetic methods that offer greater efficiency, selectivity, and sustainability.

One promising area is the development of advanced catalytic systems for the epoxidation of precursors like phenyl-substituted α,β-unsaturated esters. Recent research on related chalcones has demonstrated the efficacy of gold nanoparticles supported on titanium oxide (Au-TiO2) in combination with hydrogen peroxide for epoxidation. ekb.eg This method provides high yields in significantly shorter reaction times compared to conventional techniques. ekb.eg Another innovative approach involves the use of deep eutectic solvents (DES), such as reline (a mixture of choline (B1196258) chloride and urea), which can act as both solvent and catalyst, promoting greener reaction conditions. ekb.eg